molecular formula C8H9F3N2 B2564229 1-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine CAS No. 944900-33-8

1-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine

Cat. No. B2564229
M. Wt: 190.169
InChI Key: FZDWTYLPDDKVAA-UHFFFAOYSA-N
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Description

The compound “(6-(Trifluoromethyl)pyridin-2-yl)methanol” is a colorless to white to yellow powder or crystals or liquid . It has a CAS Number of 131747-53-0 and a molecular weight of 177.13 .


Synthesis Analysis

There are several methods for synthesizing similar compounds. For instance, one method involves dissolving 2-chloro-6-trifluoromethyl pyridine into a mixture of acetonitrile and anhydrous piperazine . The mixture is then filtered, washed with acetonitrile, and the solvent is evaporated. The residue is taken up with dichloromethane and washed with water. The solution is dried over magnesium sulfate, and the solvent is evaporated and the residue distilled .


Physical And Chemical Properties Analysis

The compound “(6-(Trifluoromethyl)pyridin-2-yl)methanol” has a storage temperature of 2-8°C in an inert atmosphere .

Scientific Research Applications

Synthesis and Material Science

  • Polymer Synthesis : 1-(6-Trifluoromethyl-pyridin-2-yl)-ethylamine derivatives are utilized in the synthesis of highly functionalized tetrahydropyridines, showcasing its role in creating new polymeric materials with potential applications in various industries (Zhu et al., 2003).
  • Metal Complex Formation : Its derivatives have been involved in the synthesis of optically active triamines, which play a crucial role in metal complex formation. This application is significant in the development of new materials and catalysts (Bernauer et al., 1993).
  • Environmental Applications : Modified chitosan derivatives incorporating 2,6-diaminopyridine and polyamine compounds have been researched for their effectiveness in adsorbing Hg(II) ions from aqueous solutions, highlighting its potential in water treatment technologies (Liang et al., 2019).

Catalysis and Organic Synthesis

  • Catalysis : Research has demonstrated its use in water oxidation catalysis, where derivatives act as ligands in dinuclear Ru complexes, indicating its utility in renewable energy applications (Mola et al., 2011).
  • Organic Synthesis : Its role in controlling the photoreactivity of diarylethene derivatives has been studied, providing insights into the development of photoswitchable materials (Yumoto et al., 2008).

Chemical Synthesis and Analysis

  • Chemical Synthesis : 1-(6-Trifluoromethyl-pyridin-2-yl)-ethylamine and its derivatives have been employed in the synthesis of new families of NxOy pyridine-containing macrocycles. These macrocycles have applications in coordinating compounds with various metals, useful in the development of new chemical sensors and materials (Lodeiro et al., 2004).

Safety And Hazards

The compound “(6-(Trifluoromethyl)pyridin-2-yl)methanol” has several hazard statements including H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

1-[6-(trifluoromethyl)pyridin-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-5(12)6-3-2-4-7(13-6)8(9,10)11/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDWTYLPDDKVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine

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